![molecular formula C12H20ClNO3S B2967718 2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2411315-14-3](/img/structure/B2967718.png)
2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as SP-1 and is used in various research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of SP-1 is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and proteins that are involved in various cellular processes. SP-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
SP-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. SP-1 has also been shown to have anti-inflammatory and antimicrobial properties. In addition, it has been shown to have antitumor activity and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
SP-1 has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, SP-1 has some limitations as well. It is toxic and must be handled with care, and it is not suitable for use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on SP-1. One area of interest is the development of new synthetic routes for the compound. Another area of interest is the investigation of the mechanism of action of SP-1 and its potential as a therapeutic agent for various diseases. Additionally, the use of SP-1 as a building block for the synthesis of new compounds with potential therapeutic applications is an exciting area of research.
Conclusion:
In conclusion, SP-1 is a unique chemical compound that has gained significant attention in the field of scientific research. It is used in various research applications, including organic synthesis and the development of new therapeutic agents. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SP-1 have been discussed in this paper. Further research on SP-1 is needed to fully understand its potential as a therapeutic agent and to explore its use in the synthesis of new compounds.
Synthesemethoden
The synthesis of SP-1 is a complex process that involves several steps. The starting material for the synthesis is 2-chloro-1-propanone, which is reacted with 3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecane to form SP-1. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Wissenschaftliche Forschungsanwendungen
SP-1 has gained significant attention in the field of scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and it is also used as a building block for the synthesis of various compounds. SP-1 has been used in the synthesis of several bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2-chloro-1-(3,3-dioxo-3λ6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3S/c1-10(13)11(15)14-6-2-12(3-7-14)4-8-18(16,17)9-5-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEDVBWFYOUVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CCS(=O)(=O)CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloropropanoyl)-3lambda6-thia-9-azaspiro[5.5]undecane-3,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)
![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)
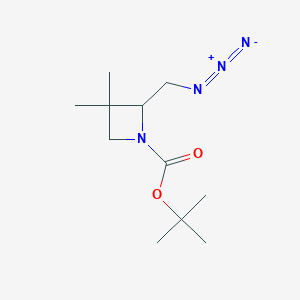
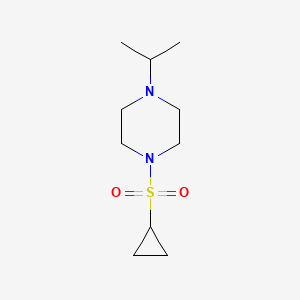
![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)
![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)
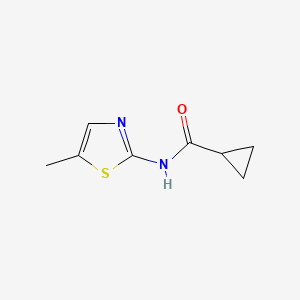
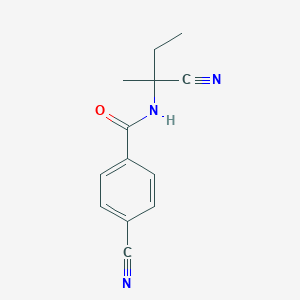
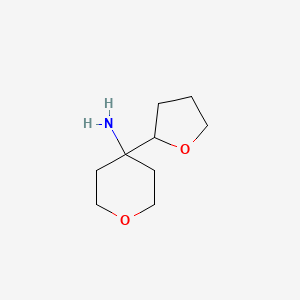
![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)
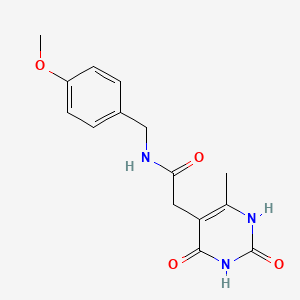
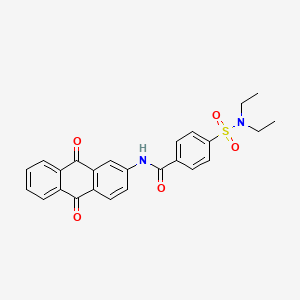
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2967658.png)